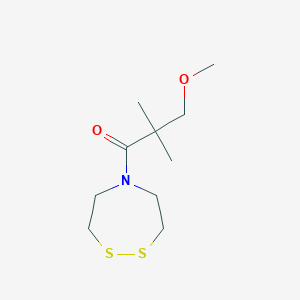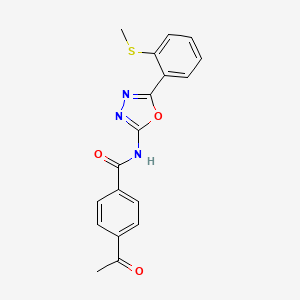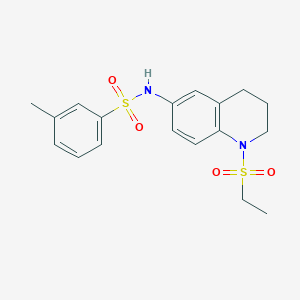
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of organic compounds known as thiazepanes. It is also known as DZP, and it is a type of psychoactive drug that has been used in scientific research to study its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory receptor in the brain. It enhances the effects of GABA, which is a neurotransmitter that reduces the activity of neurons in the brain. This leads to a decrease in anxiety and an increase in relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one include a decrease in anxiety, an increase in relaxation, and sedation. It has also been found to have anticonvulsant and muscle relaxant properties. It has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one in lab experiments include its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychoactive drugs. However, its limitations include its limited availability and high cost, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the study of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one. These include:
1. Further studies on its mechanism of action to better understand its effects on the central nervous system.
2. Investigation of its potential as a treatment for other conditions such as depression and post-traumatic stress disorder.
3. Development of new synthesis methods to increase its availability and reduce its cost.
4. Exploration of its potential as a therapeutic agent for other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It has anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, and it has a low potential for abuse and dependence. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one involves the reaction between 1,2,5-thiadiazepane-5-thione and 3-methoxy-2,2-dimethylpropan-1-one in the presence of a suitable catalyst. The reaction occurs through a nucleophilic substitution mechanism, and the product is obtained as a white crystalline solid.
Applications De Recherche Scientifique
1-(1,2,5-Dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic and sedative properties, which make it useful in the treatment of anxiety disorders and insomnia. It has also been studied for its potential as an anticonvulsant and muscle relaxant.
Propriétés
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-methoxy-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-10(2,8-13-3)9(12)11-4-6-14-15-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKLWOHYUDARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)N1CCSSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)
![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2799143.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)

![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)

![N-methyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B2799154.png)
